molecular formula C12H18BrN B1488507 [2-(4-Bromophenyl)ethyl](butan-2-yl)amine CAS No. 1183038-12-1

[2-(4-Bromophenyl)ethyl](butan-2-yl)amine

Cat. No.: B1488507
CAS No.: 1183038-12-1
M. Wt: 256.18 g/mol
InChI Key: UWRDLUPTYOZGBV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethylamine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a butan-2-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)ethylamine typically involves the following steps:

    Bromination of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(4-bromophenyl)ethylamine.

    Alkylation: The brominated product is then subjected to alkylation with butan-2-yl chloride in the presence of a base such as potassium carbonate to form the final product, 2-(4-Bromophenyl)ethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for the bromination and alkylation steps.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 2-(4-Bromophenyl)ethylamine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or cyanated derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromoethylamine
  • 2-Chloroethylamine
  • 3-Bromopropylamine

Comparison:

  • 2-Bromoethylamine: Similar in structure but lacks the butan-2-yl group, making it less bulky and potentially less selective in its interactions.
  • 2-Chloroethylamine: Contains a chlorine atom instead of bromine, which can affect its reactivity and interaction with biological targets.
  • 3-Bromopropylamine: Has a longer carbon chain, which can influence its solubility and binding properties.

Uniqueness: 2-(4-Bromophenyl)ethylamine is unique due to the presence of both the bromophenyl and butan-2-yl groups, which confer specific steric and electronic properties that can enhance its selectivity and efficacy in various applications.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRDLUPTYOZGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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